N-[4-(hydroxymethyl)phenyl]formamide
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Overview
Description
N-[4-(hydroxymethyl)phenyl]formamide is an organic compound characterized by the presence of a formamide group attached to a benzene ring substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(hydroxymethyl)phenyl]formamide can be synthesized through the Leuckart reaction, which involves the reductive amination of aldehydes or ketones using formamide as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130°C, and can go up to 165°C when using formamide .
Industrial Production Methods
Industrial production of this compound may involve the use of formamide and appropriate catalysts to optimize yield and efficiency. The specific conditions and catalysts used can vary depending on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-formylbenzoic acid.
Reduction: N-[4-(aminomethyl)phenyl]formamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(hydroxymethyl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The hydroxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylformamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
N-[4-(aminomethyl)phenyl]formamide: Contains an aminomethyl group instead of a hydroxymethyl group, altering its chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]formamide |
InChI |
InChI=1S/C8H9NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-4,6,10H,5H2,(H,9,11) |
InChI Key |
USBFXZVFMKYMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NC=O |
Origin of Product |
United States |
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